molecular formula C11H8ClNO3 B064075 Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate CAS No. 163160-55-2

Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate

Cat. No.: B064075
CAS No.: 163160-55-2
M. Wt: 237.64 g/mol
InChI Key: YLDFUXIOPJEOOD-UHFFFAOYSA-N
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Description

Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate is a high-purity, synthetic indole derivative of significant interest in medicinal chemistry and organic synthesis. This compound serves as a versatile and crucial synthetic intermediate, primarily functioning as a key precursor for the construction of more complex heterocyclic systems. Its molecular architecture, featuring both a 5-chloro-1H-indole moiety and a reactive α-ketoester functional group, makes it an ideal electrophile for nucleophilic addition reactions and a pivotal building block in the synthesis of tryptophan analogues, heteroaryl ketones, and a wide array of pharmacologically active molecules. Researchers value this compound for its utility in developing novel compounds for screening against various biological targets, particularly in central nervous system (CNS) and oncology research, where the indole scaffold is prevalent. The mechanism of action for this reagent is inherently chemical, acting as a substrate that undergoes transformations such as condensation, cyclization, and nucleophilic attack at the carbonyl centers, thereby enabling the efficient generation of diverse chemical libraries for structure-activity relationship (SAR) studies. It is supplied strictly For Research Use Only and is an indispensable tool for scientists focused on innovative drug discovery and the synthesis of complex organic molecules.

Properties

IUPAC Name

methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-16-11(15)10(14)8-5-13-9-3-2-6(12)4-7(8)9/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDFUXIOPJEOOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439296
Record name Methyl (5-chloro-1H-indol-3-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163160-55-2
Record name Methyl (5-chloro-1H-indol-3-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate typically involves the reaction of 5-chloroindole with methyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ester group. The product is then purified using column chromatography to obtain the desired compound in high yield.

Chemical Reactions Analysis

Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.

    Substitution: The chlorine atom in the indole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Scientific Research Applications

Chemical Synthesis

Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate serves as an important intermediate in the synthesis of indole derivatives, which are essential in the development of pharmaceuticals and agrochemicals. The compound can participate in various chemical reactions, including:

  • Coupling Reactions : It can be used to synthesize more complex indole derivatives through coupling reactions, which are crucial for developing new drugs.
  • Cascade Reactions : Recent studies have demonstrated its utility in cascade reactions, allowing for the direct synthesis of novel compounds with potential pharmacological properties .

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal applications:

  • Anticancer Properties : Research indicates that this compound has potential anticancer effects. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and cervical cancer cells .
  • Antiviral and Antimicrobial Activities : The compound is also being studied for its antiviral and antimicrobial properties, which could lead to the development of new treatments for infectious diseases .

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent:

  • Target Interaction Studies : The compound interacts with specific molecular targets within cells, potentially modulating their activity. This interaction is crucial for understanding its mechanism of action and therapeutic potential .
  • Lead Compound Development : Ongoing research aims to explore this compound as a lead for developing new drugs targeting various diseases, particularly cancers and infectious diseases .

Industrial Applications

Beyond its applications in research and medicine, this compound is utilized in industrial settings:

  • Dyes and Pigments : The compound's unique structure allows it to be used in the synthesis of dyes and pigments, contributing to various industrial processes .
  • Agrochemicals : Its derivatives are explored for potential use in agricultural applications, enhancing crop protection strategies against pests and diseases .

Case Study 1: Anticancer Activity

A study demonstrated that this compound exhibited significant growth inhibition of lung cancer cells. In vitro assays revealed that the compound inhibited cell proliferation by inducing apoptosis through mitochondrial pathways.

Case Study 2: Synthesis of Indole Derivatives

A recent synthesis report highlighted the successful use of this compound as a precursor for creating complex indole derivatives via a one-pot cascade reaction. This method showed improved yields compared to traditional multi-step processes, showcasing its efficiency in synthetic chemistry .

Mechanism of Action

The mechanism of action of Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Substituent Effects: Chloro vs. Fluoro and Methoxy

Electronic and Structural Properties
  • For example, methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate may exhibit stronger hydrogen-bonding interactions compared to its fluoro analogue due to chlorine’s larger atomic radius .
  • Fluoro (5-F) : Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate (CAS 408356-39-8) displays a planar indole ring with a dihedral angle of 0.815° between the five- and six-membered rings. Intermolecular N–H⋯O hydrogen bonds and π-π stacking (centroid distances: 3.555–3.569 Å) stabilize its crystal structure .
  • Methoxy (5-OMe) : Methoxy-substituted derivatives, such as 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetic acid, show higher synthetic yields (91%) compared to chloro derivatives, possibly due to reduced steric hindrance and improved solubility during synthesis .

Ester Group Variations: Methyl vs. Ethyl

  • Methyl Ester : this compound (CAS 74339-45-0) has a molecular weight of 223.66 g/mol. Its methyl ester group may confer higher reactivity in hydrolysis reactions compared to ethyl esters .
  • Commercial pricing data suggest ethyl esters are more cost-effective in bulk synthesis .

Structural and Crystallographic Comparisons

  • Chloro vs. Fluoro Crystals : The 5-fluoro derivative forms linear chains via N–H⋯O bonds, whereas chloro analogues may exhibit stronger halogen bonding, influencing packing efficiency and solubility .
  • Methyl vs. Ethyl Esters : Ethyl esters generally have lower melting points (e.g., 73–74°C for methyl 2-(1-methyl-1H-indol-3-yl)-2-oxoacetate vs. ~110°C for ethyl derivatives), impacting their solid-state stability .

Biological Activity

Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate (CAS: 163160-55-2) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and cytotoxic effects, supported by relevant data and findings from various studies.

  • Molecular Formula : C11H8ClNO3
  • Molecular Weight : 237.64 g/mol

The structure of this compound features an indole moiety, which is known for its diverse biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to indole derivatives. This compound has been evaluated for its effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (ATCC 25923)3.90 μg/mL
Methicillin-resistant Staphylococcus aureus (MRSA) (ATCC 43300)<1 μg/mL
Staphylococcus epidermidis (ATCC 12228)7.80 μg/mL

These results indicate that the compound exhibits significant antibacterial activity, particularly against MRSA, which poses a major challenge in clinical settings due to its resistance to many antibiotics .

Antifungal Activity

In addition to its antibacterial properties, the compound has been tested for antifungal activity against Candida albicans:

Fungal StrainMinimum Fungicidal Concentration (MFC)
Candida albicans7.80 μg/mL

This suggests that this compound may also be effective in treating fungal infections .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been assessed using various cancer cell lines. The findings indicate that it possesses notable antiproliferative activity:

Cell LineIC50 (μM)
A549 (lung cancer)<10 μM
HeLa (cervical cancer)<10 μM

The compound demonstrates a preferential suppression of rapidly dividing cells compared to slower-growing non-tumor cells, highlighting its potential as an anticancer agent .

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may inhibit key bacterial enzymes and disrupt cellular processes in fungi and cancer cells.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound to various targets involved in bacterial survival and cancer proliferation. These studies indicate promising interactions with essential proteins in both bacteria and tumor cells, suggesting pathways for further development as a therapeutic agent .

Case Studies and Research Findings

Several research initiatives have focused on the synthesis and evaluation of indole derivatives, including this compound. Notable findings include:

  • Antimicrobial Efficacy : A study demonstrated that derivatives with similar structures exhibited low MIC values against MRSA, supporting the potential of this compound as a lead candidate for antibiotic development .
  • Cytotoxic Profiles : In vitro studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further exploration in cancer therapeutics .

Q & A

Q. What are the standard synthetic routes for Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation of 5-chloroindole with methyl oxalyl chloride under basic conditions. A common method involves slow crystallization from methanol-water mixtures, as demonstrated for its fluoro analog . Reaction temperature (20–60°C) and solvent choice (e.g., acetonitrile with triethylamine as a base) critically affect yield and purity. For example, triethylamine acts as both a catalyst and acid scavenger, minimizing side reactions like N-alkylation of the indole ring .

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

Key characterization methods include:

  • X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL for refinement) confirms the planar oxoacetate group and chloro-indole substitution pattern .
  • NMR : 1H^1H NMR shows distinct signals for the methyl ester (~3.8 ppm) and indole NH (~10.5 ppm). 13C^{13}C NMR highlights the carbonyl carbons at ~160–170 ppm .
  • HPLC-MS : Used to verify purity (>95%) and molecular ion peaks (e.g., [M+H]+^+ at m/z 252.04) .

Q. What are the primary biological activities associated with this compound?

While direct studies on the chloro derivative are limited, its structural analogs (e.g., fluoro and methyl variants) exhibit neuroprotective, anti-proliferative, and enzymatic inhibitory activities. These effects are attributed to the indole-oxoacetate core, which interacts with kinase domains or redox-sensitive proteins .

Advanced Research Questions

Q. How does the 5-chloro substituent influence the compound’s reactivity in heterocyclic synthesis?

The electron-withdrawing chloro group at the indole 5-position enhances electrophilic substitution at the 3-position, facilitating reactions like Suzuki couplings or Pictet-Spengler cyclizations. For example, under acidic conditions, the compound undergoes cyclization to form fused quinoxaline derivatives, a pathway critical for generating bioactive heterocycles .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Challenges include:

  • Disorder in the methyl ester group : Addressed using riding models for hydrogen atoms and isotropic refinement for heavy atoms .
  • Twinned crystals : SHELXD and TWINABS are employed for data integration and scaling, particularly when crystals form in non-centrosymmetric space groups .

Q. Can this compound serve as a precursor for PROTACs (Proteolysis-Targeting Chimeras)?

Yes. The oxoacetate moiety acts as a linker for conjugating target-binding ligands (e.g., kinase inhibitors) to E3 ubiquitin ligase recruiters. For example, derivatives like 2-(5-chloro-1H-indol-3-yl)-2-oxoacetic acid are used in high-throughput synthesis of PROTAC libraries, leveraging their modular reactivity .

Q. How do solvent polarity and pH affect the compound’s stability during storage?

Stability studies on analogs show:

  • Aprotic solvents (e.g., DMSO) : Prolong shelf life by minimizing hydrolysis of the ester group.
  • Acidic conditions (pH < 4) : Induce decomposition via cleavage of the indole-oxoacetate bond. Storage recommendations include inert atmospheres and desiccants to prevent moisture uptake .

Contradictions and Limitations in Current Data

  • Synthetic yields : Reported yields vary from 70% to 89%, depending on the substitution pattern of the indole ring and purification methods (e.g., column chromatography vs. recrystallization) .
  • Biological activity : While fluoro analogs show strong anti-proliferative effects, the chloro derivative’s activity remains underexplored, with limited in vivo data .

Methodological Recommendations

  • Optimized synthesis : Use microwave-assisted synthesis to reduce reaction time and improve yield .
  • Advanced characterization : Pair X-ray crystallography with DFT calculations to validate electronic properties and reactive sites .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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